molecular formula C17H15N3O2 B5220245 N-4-quinazolinylphenylalanine

N-4-quinazolinylphenylalanine

Cat. No. B5220245
M. Wt: 293.32 g/mol
InChI Key: LTKPIKDYYKMLDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-4-quinazolinylphenylalanine, also known as QPA, is a compound that has gained attention in recent years due to its potential applications in scientific research. QPA is a modified amino acid that contains a quinazoline ring, which makes it unique compared to other amino acids.

Scientific Research Applications

N-4-quinazolinylphenylalanine has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the function of glutamate receptors, which are involved in synaptic transmission and plasticity. N-4-quinazolinylphenylalanine can be used to selectively modify the function of these receptors, allowing researchers to study their role in various physiological processes.

Mechanism of Action

N-4-quinazolinylphenylalanine acts as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. It binds to the receptor and prevents the binding of glutamate, which is the natural ligand of the receptor. This results in a decrease in the activity of the receptor and a reduction in synaptic transmission.
Biochemical and Physiological Effects:
N-4-quinazolinylphenylalanine has been shown to have various biochemical and physiological effects. It has been shown to decrease the amplitude of NMDA receptor-mediated synaptic currents, reduce the number of NMDA receptor-mediated synaptic events, and decrease the frequency of miniature excitatory postsynaptic currents. N-4-quinazolinylphenylalanine has also been shown to have neuroprotective effects in vitro and in vivo.

Advantages and Limitations for Lab Experiments

N-4-quinazolinylphenylalanine has several advantages for lab experiments. It is a selective antagonist of the NMDA receptor, which allows for precise modulation of receptor activity. It has also been shown to have good solubility in aqueous solutions, which makes it easy to use in experiments. However, N-4-quinazolinylphenylalanine has limitations as well. It has a relatively short half-life, which means that it must be used quickly after synthesis. It is also relatively expensive compared to other compounds that can be used to study glutamate receptors.

Future Directions

There are several future directions for the study of N-4-quinazolinylphenylalanine. One possible direction is the development of new synthesis methods that can produce N-4-quinazolinylphenylalanine more efficiently and cost-effectively. Another direction is the exploration of N-4-quinazolinylphenylalanine's potential applications in other areas of scientific research, such as cancer biology and immunology. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-4-quinazolinylphenylalanine and its potential for clinical applications.

Synthesis Methods

N-4-quinazolinylphenylalanine can be synthesized through a multi-step process that involves the reaction of 4-chloro-2-nitroaniline with phenylalanine methyl ester. The resulting product is then subjected to reduction and cyclization reactions to form N-4-quinazolinylphenylalanine. This synthesis method has been optimized to produce high yields of N-4-quinazolinylphenylalanine with high purity.

properties

IUPAC Name

3-phenyl-2-(quinazolin-4-ylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c21-17(22)15(10-12-6-2-1-3-7-12)20-16-13-8-4-5-9-14(13)18-11-19-16/h1-9,11,15H,10H2,(H,21,22)(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKPIKDYYKMLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-2-(quinazolin-4-ylamino)propanoic acid

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